5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester
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Overview
Description
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of bis(2-chloroethyl)amino groups suggests potential alkylating properties, making it of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential alkylating properties make it a candidate for studying DNA interactions and modifications.
Medicine: Its structure suggests potential use in developing anticancer agents, given the presence of alkylating groups.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester involves its interaction with biological macromolecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and potential disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: A similar compound with alkylating properties, used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer therapy.
Uniqueness
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester is unique due to its specific structural features, such as the benzimidazole core and the butanoic acid methyl ester moiety. These features may confer distinct biological activities and pharmacokinetic properties compared to other alkylating agents.
Properties
IUPAC Name |
methyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2/c1-21-15-7-6-13(22(10-8-18)11-9-19)12-14(15)20-16(21)4-3-5-17(23)24-2/h6-7,12H,3-5,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNXGULFAQAFAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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